![molecular formula C20H22N6O2 B2391911 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile CAS No. 305375-19-3](/img/structure/B2391911.png)
2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are known to have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is not detailed in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse, given their wide range of pharmacological effects . The specific chemical reactions involving “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Novel Synthesis Approaches : Research has focused on developing new synthetic pathways for heterocyclic compounds, demonstrating the interest in exploring the chemical reactivity and synthesis of complex organic molecules. For instance, studies have described the synthesis of pyrrole derivatives and triazolopyrimidines using catalysts like DMAP, highlighting methodologies for constructing complex heterocycles which could be relevant to the synthesis and functionalization of the specified compound (Belikov et al., 2016); (Khashi et al., 2015).
Heterocyclic Compound Development : Various studies have focused on the creation of new heterocyclic systems, such as pyrido[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the broad interest in developing novel compounds with potential biological or material applications (Al-Issa, 2012); (Shaker, 2006).
Potential Biological Activities
- Antitumor Agents : Research into morpholinopyrimidine-5-carbonitriles has shown significant promise in the development of antitumor agents, indicating the interest in compounds with morpholine and pyrimidine moieties for therapeutic applications. Specific compounds have demonstrated broad-spectrum antitumor activity and mechanisms of action, such as cell cycle arrest and induction of apoptosis, highlighting the potential for compounds with similar structures in cancer therapy (Helwa et al., 2020).
Sensor Development
- Sensing Applications : Compounds featuring morpholine derivatives have been utilized in the development of highly sensitive sensors for detecting metal ions, such as thorium, indicating the utility of such compounds in environmental monitoring and analytical chemistry. The incorporation of morpholine derivatives onto nanoparticles has improved sensor selectivity and durability, demonstrating the compound's relevance in the fabrication of novel sensing devices (Akl & Ali, 2016).
Wirkmechanismus
The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific mechanism of action for “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is not detailed in the retrieved papers.
Zukünftige Richtungen
The future directions for research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . The specific future directions for “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” are not detailed in the retrieved papers.
Eigenschaften
IUPAC Name |
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-3-4-17-23-19-16(20(27)26(17)13-14)11-15(12-21)18(22)25(19)6-2-5-24-7-9-28-10-8-24/h3-4,11,13,22H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEOUNVMPLBDCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C#N)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2391828.png)
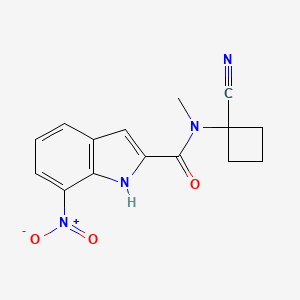

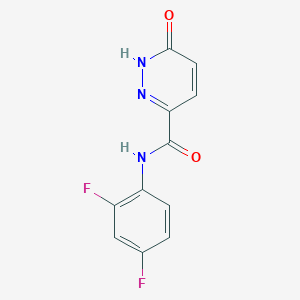
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)

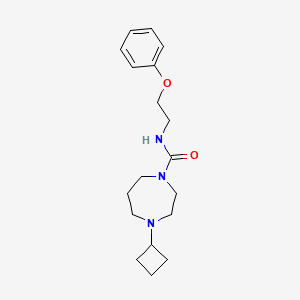
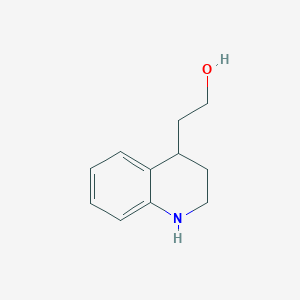
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
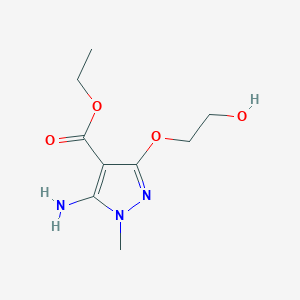
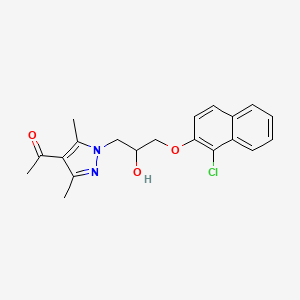
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)
